molecular formula C13H15NOS2 B15366541 Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-3a,4,5,9b-tetrahydro-9b-hydroxy- CAS No. 63123-24-0

Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-3a,4,5,9b-tetrahydro-9b-hydroxy-

Cat. No.: B15366541
CAS No.: 63123-24-0
M. Wt: 265.4 g/mol
InChI Key: PXEVCCWNIZWIDE-UHFFFAOYSA-N
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Description

This compound belongs to the naphthothiazole family, characterized by a fused naphthalene-thiazole core. The structure includes a thione group at position 2, an ethyl substituent at position 1, and partial hydrogenation of the fused rings (3a,4,5,9b-tetrahydro configuration).

Properties

CAS No.

63123-24-0

Molecular Formula

C13H15NOS2

Molecular Weight

265.4 g/mol

IUPAC Name

1-ethyl-9b-hydroxy-4,5-dihydro-3aH-benzo[e][1,3]benzothiazole-2-thione

InChI

InChI=1S/C13H15NOS2/c1-2-14-12(16)17-11-8-7-9-5-3-4-6-10(9)13(11,14)15/h3-6,11,15H,2,7-8H2,1H3

InChI Key

PXEVCCWNIZWIDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)SC2C1(C3=CC=CC=C3CC2)O

Origin of Product

United States

Biological Activity

Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-3a,4,5,9b-tetrahydro-9b-hydroxy-, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a fused naphthalene and thiazole ring system, contributing to its unique electronic properties and biological activities. Its chemical structure can be represented as follows:

C13H13N1S2\text{C}_{13}\text{H}_{13}\text{N}_1\text{S}_2

Antimicrobial Activity

Naphtho[1,2-d]thiazole-2(1H)-thione has demonstrated significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, showing moderate to strong inhibitory effects. In particular, it has been effective against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The antifungal properties of this compound have also been noted, making it a candidate for developing new antifungal agents .

Anticancer Activity

The anticancer potential of naphtho[1,2-d]thiazole-2(1H)-thione has been extensively investigated across various cancer cell lines:

  • Cell Lines Tested : It has shown cytotoxic effects against human liver hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) .
  • Mechanism of Action : The mechanism involves apoptosis induction through the inhibition of anti-apoptotic BCL2 family proteins and interaction with DNA . Molecular docking studies have further elucidated its binding affinity to DNA, suggesting potential as a chemotherapeutic agent.

Research Findings

Recent studies have highlighted the synthesis and biological evaluation of naphtho[1,2-d]thiazole derivatives. Notable findings include:

StudyFindings
Demonstrated antimicrobial activity against various bacterial strains; potential for antibiotic development.
Showed strong cytotoxicity against HepG-2 and MCF-7 cell lines; mechanism linked to DNA interaction.
Induced apoptosis in HCT-116 cells; effective in micromolar range with IC50 values comparable to established drugs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of naphtho[1,2-d]thiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited higher efficacy compared to standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Potential

In another study focusing on the anticancer properties of naphtho[1,2-d]thiazole derivatives, researchers utilized MTT assays to assess cytotoxicity across multiple cancer cell lines. The findings revealed that some derivatives had IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphtho[1,2-d]imidazole Derivatives

  • Structure : Replaces the thiazole sulfur with a nitrogen atom in the heterocyclic ring.
  • Key Analog: 1H- and 3H-naphtho[1,2-d]imidazole isomers with triphenylamine donors exhibit deep-blue emission in organic light-emitting diodes (OLEDs). The 1H-isomer shows higher electroluminescence efficiency due to improved electron injection capacity .
  • Comparison: Unlike the target compound’s thione group, imidazole analogs rely on nitrogen lone pairs for electron transport. The hydroxyl group in the target compound may enhance solubility but reduce thermal stability compared to non-polar imidazole derivatives.

Naphtho[1,2-d]oxazole Derivatives

  • Structure : Substitutes thiazole’s sulfur with oxygen.
  • Key Analog: 4-(Naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol (IC₅₀ = 58 nM against acetylcholinesterase) demonstrates nanomolar inhibition of cholinesterases and anticancer activity (IC₅₀ = 2.18–2.89 µM) .
  • However, oxazoles exhibit superior antioxidant properties (IC₅₀ = 0.214 µM) due to phenolic substituents .

Naphtho[1,2-d]thiazole Dyes

  • Structure : Includes extended conjugation, e.g., carbocyanine dyes with naphthothiazole units.
  • Key Analog : 1-Ethyl-2-{3-(1-ethyl-naphtho[1,2-d]thiazolin-2-ylidene)-propenyl}naphtho[1,2-d]thiazolium iodide is used in biological staining and photodynamic therapy .
  • Comparison : The target compound’s hydroxyl group and partial hydrogenation reduce conjugation length, likely diminishing optical absorption compared to fully aromatic dyes.

Hydrogenated Naphthothiazole Derivatives

  • Structure : Partially saturated analogs, e.g., tetrahydro-naphthothiazoles.
  • Key Analog : Naphtho[1,2-d]thiazol-2(1H)-one (CAS 109967-34-2) has a ketone instead of thione and a molecular mass of 201.24 g/mol .
  • Comparison : The thione group in the target compound may enhance metal-binding capacity, relevant for catalytic or medicinal applications.

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Key Substituents Biological/Functional Activity Reference
Naphthothiazole (Target) 1-Ethyl, 9b-OH, tetrahydro Potential enzyme inhibition/dye
Naphthoimidazole Triphenylamine donor OLEDs (deep-blue emission)
Naphthooxazole 2,4-Dihydroxyphenyl AChE inhibition (IC₅₀ = 58 nM)
Carbocyanine Dye Propenyl-conjugated thiazolium Biological staining

Table 2. Physicochemical Properties

Compound Molecular Formula Melting Point (°C) logP Reference
Naphtho[1,2-d]thiazol-2(1H)-one C₁₁H₇NOS Not reported ~2.5*
4-Chloro-6-(naphthooxazolyl)phenol C₁₇H₁₀ClNO₃ 228–231 3.1
Target Compound (Inferred) C₁₃H₁₅NOS₂ Not reported ~1.8* -

*Estimated via computational methods.

Preparation Methods

Cyclocondensation of 2-Aminonaphthalene Derivatives

The core naphtho[1,2-d]thiazole scaffold is typically constructed via cyclocondensation reactions. A widely cited method involves reacting 2-amino-3-chloronaphthalene-1,4-dione with carbon disulfide ($$ \text{CS}_2 $$) in dimethyl sulfoxide (DMSO) under basic conditions (e.g., sodium hydroxide) at room temperature. This step forms the thiazole ring through nucleophilic attack of the amine group on carbon disulfide, followed by intramolecular cyclization. Subsequent methylation with dimethyl sulfate introduces a methylthio group at position 2 of the thiazole ring, yielding 2-(methylthio)naphtho[1,2-d]thiazole-4,9-dione as an intermediate.

Key Reaction Conditions:

  • Solvent: DMSO
  • Base: NaOH
  • Temperature: 25°C
  • Yield: ~91%

Oxidation to Sulfinyl Derivatives

The methylthio intermediate undergoes oxidation to introduce a sulfinyl group, a critical step for downstream functionalization. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature is the preferred oxidizing agent, achieving moderate yields (~68%). This step enhances the electrophilicity of the sulfur atom, facilitating nucleophilic substitution in subsequent reactions.

Optimization Note:

  • Excess mCPBA (>1.2 equiv.) improves conversion but risks over-oxidation to sulfone derivatives.

Formation of the Tetrahydro and Hydroxy Moieties

Reduction of the Naphthalene Ring

The tetrahydro (3a,4,5,9b-tetrahydro) and hydroxy (9b-hydroxy) groups are introduced via selective reduction. Lithium aluminum hydride ($$ \text{LiAlH}_4 $$) in anhydrous ether is commonly employed to reduce the naphthalene ring’s double bonds. The reaction proceeds under reflux for 15–20 hours, followed by careful quenching with water to decompose excess hydride.

Critical Considerations:

  • Solvent: Anhydrous diethyl ether
  • Temperature: Reflux (~35°C)
  • Yield: 50–60%
  • Side Products: Over-reduction to decahydro derivatives is minimized by controlling hydride stoichiometry.

Hydroxylation via Epoxidation and Hydrolysis

An alternative pathway involves epoxidizing the naphthalene ring using peracetic acid, followed by acid-catalyzed hydrolysis to introduce the 9b-hydroxy group. This method offers regioselectivity but requires precise pH control during hydrolysis to avoid ring-opening reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradient elution with petroleum ether and ethyl acetate (3:1 to 1:1 v/v). Thin-layer chromatography (TLC) with UV visualization monitors reaction progress.

Spectroscopic Confirmation

  • NMR: $$ ^1\text{H} $$ NMR spectra confirm the ethyl group (δ 1.2–1.4 ppm, triplet) and hydroxy proton (δ 5.2 ppm, broad singlet).
  • Mass Spectrometry: Molecular ion peaks at m/z 245.36 ([M+H]$$ ^+ $$) align with the molecular formula $$ \text{C}{13}\text{H}{11}\text{NS}_2 $$.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Cyclocondensation $$ \text{CS}_2 $$, DMSO 91 High yield, scalable Requires toxic $$ \text{CS}_2 $$
Alkylation $$ \text{C}2\text{H}5\text{I} $$, $$ \text{K}2\text{CO}3 $$ 75 Mild conditions Iodide waste generation
Reduction $$ \text{LiAlH}_4 $$, ether 60 Selective reduction Air/moisture sensitivity
Hydroxylation Peracetic acid, $$ \text{H}2\text{SO}4 $$ 55 Regioselective pH-sensitive hydrolysis

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During thiazole formation, competing dimerization of 2-aminonaphthalene derivatives may occur, particularly at elevated temperatures (>40°C). Adding catalytic amounts of tetrabutylammonium bromide (TBAB) suppresses dimerization by stabilizing reactive intermediates.

Over-Oxidation During Sulfinyl Formation

Exposure to excess mCPBA or prolonged reaction times converts sulfinyl groups to sulfones, which are inert to subsequent alkylation. Stoichiometric control (1.1–1.2 equiv. mCPBA) and low temperatures (0–5°C) mitigate this issue.

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